4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid
Overview
Description
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a critical role in the regulation of cell growth and differentiation.
Mechanism of Action
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating its downstream signaling molecules, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to sensitize cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid is its specificity for EGFR. Unlike other EGFR inhibitors, 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid does not inhibit other receptor tyrosine kinases, which can lead to off-target effects. However, one of the limitations of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR activity in some experimental settings.
Future Directions
There are a number of future directions for research on 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of more potent EGFR inhibitors that can overcome the limitations of 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid. Another area of interest is the study of the role of EGFR in various biological processes, including cancer progression and resistance to therapy. Finally, there is a need for more studies on the safety and efficacy of EGFR inhibitors in clinical settings.
Scientific Research Applications
4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been widely used in scientific research to study the role of EGFR in various biological processes. EGFR is known to play a critical role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development and progression of various types of cancer. 4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the activity of EGFR, thereby blocking its downstream signaling pathways and inhibiting cell growth.
properties
IUPAC Name |
(Z)-4-(3-carbamoyl-4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c16-15(22)11-9-10(17-13(19)3-4-14(20)21)1-2-12(11)18-5-7-23-8-6-18/h1-4,9H,5-8H2,(H2,16,22)(H,17,19)(H,20,21)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHDYVYYBCAYRG-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-carbamoyl-4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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